2-Bromo-4-(tert-butoxy)phenol
Description
2-Bromo-4-(tert-butoxy)phenol is a brominated phenolic compound characterized by a tert-butoxy (-O-C(CH₃)₃) substituent at the para position and a bromine atom at the ortho position relative to the hydroxyl group. For example, 2-bromo-4-(tert-butyl)phenol (CAS 2198-66-5), which replaces the tert-butoxy group with a tert-butyl (-C(CH₃)₃) group, has been utilized in organic synthesis for cross-coupling reactions, yielding spiroannulative products in 35–63% yields .
Properties
Molecular Formula |
C10H13BrO2 |
|---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
2-bromo-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,3)13-7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3 |
InChI Key |
NAOCIVABZFCTNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butoxy)phenol typically involves the bromination of 4-(tert-butoxy)phenol. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(tert-butoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide, solvents such as water or acetone.
Reduction: Reducing agents like zinc or sodium borohydride, solvents such as ethanol or acetic acid.
Major Products
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 4-(tert-butoxy)phenol.
Scientific Research Applications
2-Bromo-4-(tert-butoxy)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(tert-butoxy)phenol involves its interaction with various molecular targets. The bromine atom and the phenolic group play crucial roles in its reactivity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Bromo-4-(tert-butyl)phenol (CAS 2198-66-5)
- Structure : Bromine (ortho), tert-butyl (para).
- Molecular Weight : 243.14 g/mol .
- Applications : Used in polymer synthesis (e.g., polyethylene, polypropylene) and as a nucleophile in cross-coupling reactions .
- Reactivity: Demonstrates higher energy barriers for dearomatization compared to simpler bromophenols, facilitating selective spiroannulation .
OH-BDEs: 2-Bromo-4-(2,4-dibromophenoxy)phenol (Compound 12)
- Structure: Bromine (ortho), 2,4-dibromophenoxy group (para).
- Key Features: Biosynthesized by marine bacteria (P. luteoviolacea), this ortho-coupled polybrominated diphenyl ether (OH-BDE) exhibits diagnostic MS/MS fragmentation patterns distinct from biphenyl analogs .
- Challenges : Structural characterization is complicated by isomerism and similar retention times to polybrominated biphenyls .
2-Bromo-4-(trifluoromethyl)phenol (CAS 81107-97-3)
- Structure : Bromine (ortho), trifluoromethyl (-CF₃) group (para).
- Molecular Weight : 241.01 g/mol .
- Properties : The electron-withdrawing CF₃ group increases acidity and stabilizes the aromatic ring, contrasting with the electron-donating tert-butoxy group.
2-Bromo-4-(trifluoromethoxy)phenol (CAS 200956-13-4)
- Structure : Bromine (ortho), trifluoromethoxy (-OCF₃) group (para).
- Molecular Formula : C₇H₄BrF₃O₂ .
Comparative Data Table
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